Ugandenial A

Descripción

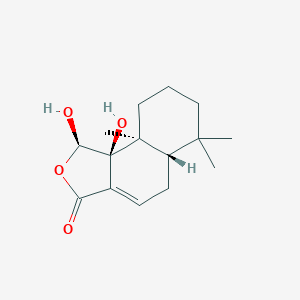

Ugandenial A is a novel drimane-type sesquiterpenoid isolated from the ethyl acetate extract of Warburgia ugandensis bark, a plant native to Uganda’s Kibale National Park . Its molecular formula, C₁₅H₂₂O₄, was established via spectroscopic methods, including NMR and HRESIMS. Structurally, it features a γ-hydroxy-γ-lactone moiety and exhibits keto-enol tautomerism, confirmed by low-temperature (190 K) NMR studies in CD₂Cl₂. At room temperature, the H-11 and C-11 signals are absent due to tautomeric equilibrium, but at 190 K, H-11 appears as a sharp singlet (δH 5.66), and HMBC correlations confirm the lactone and hydroxyl groups .

This compound was identified during a bioactivity-guided study of plants consumed by wild chimpanzees.

Propiedades

Fórmula molecular |

C15H22O4 |

|---|---|

Peso molecular |

266.33 g/mol |

Nombre IUPAC |

(1R,5aS,9aS,9bS)-1,9b-dihydroxy-6,6,9a-trimethyl-1,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-3-one |

InChI |

InChI=1S/C15H22O4/c1-13(2)7-4-8-14(3)10(13)6-5-9-11(16)19-12(17)15(9,14)18/h5,10,12,17-18H,4,6-8H2,1-3H3/t10-,12+,14-,15-/m0/s1 |

Clave InChI |

XLGNZQXMDVSKOV-FDEJFUCISA-N |

SMILES isomérico |

C[C@]12CCCC([C@@H]1CC=C3[C@@]2([C@@H](OC3=O)O)O)(C)C |

SMILES canónico |

CC1(CCCC2(C1CC=C3C2(C(OC3=O)O)O)C)C |

Origen del producto |

United States |

Métodos De Preparación

Análisis De Reacciones Químicas

Ugandenial A undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include different solvents and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism by which ugandenial A exerts its effects involves its interaction with specific molecular targets and pathways . Detailed studies have shown that the compound can induce cytotoxicity in certain cell lines, although the exact molecular targets and pathways involved are still under investigation .

Comparación Con Compuestos Similares

Structural Features and Functional Groups

Ugandenial A is distinguished by its γ-lactone system and keto-enol tautomerism, whereas other cytotoxic drimanes from W. ugandensis possess dialdehyde groups (e.g., Warburganal, Polygodial, Mukaadial), which are critical for bioactivity. Below is a comparative analysis:

Key Observations:

- Dialdehyde vs. Lactone: The presence of α,β-unsaturated dialdehydes in Warburganal, Polygodial, and Mukaadial enhances electrophilic reactivity, enabling covalent binding to cellular nucleophiles (e.g., thiols), which is linked to their potent cytotoxicity . In contrast, this compound’s γ-lactone and keto-enol system reduce electrophilicity, explaining its weaker activity.

- Dialdehydes like Warburganal adopt rigid, planar conformations that optimize interactions with biological targets .

- Hydroxylation Effects : Mukaadial’s C-9 hydroxyl group slightly reduces cytotoxicity compared to Warburganal, suggesting steric or electronic modulation of dialdehyde reactivity .

Cytotoxicity Mechanisms

- Dialdehydes : Warburganal and Polygodial induce apoptosis via mitochondrial membrane depolarization and caspase activation. Their dialdehyde groups react with glutathione, depleting cellular antioxidant defenses and promoting oxidative stress .

- This compound : While its lactone moiety may interact with serine hydrolases or esterases, the absence of dialdehydes limits its ability to disrupt redox homeostasis. This aligns with its inactivity at 10 µM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.